1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

Lipophilicity CNS drug design Membrane permeability

This dual-substituted hydantoin features N1-benzyl and C5-thiophenyl substituents, achieving a calculated LogP of ~2.5 and a single hydrogen bond donor—optimizing CNS drug-like properties for anticonvulsant and kinase inhibitor programs. Unlike simpler analogs, it offers orthogonal vectors for SAR exploration and is readily available from multiple suppliers at 95% purity. Ideal for focused library synthesis and BBB penetration studies. Request quote now.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 875248-15-0
Cat. No. B1521010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione
CAS875248-15-0
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(C(=O)NC2=O)C3=CC=CS3
InChIInChI=1S/C14H12N2O2S/c17-13-12(11-7-4-8-19-11)16(14(18)15-13)9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,17,18)
InChIKeyLLZNKAONGPUZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione (CAS 875248-15-0): A Dual-Substituted Hydantoin Building Block for Medicinal Chemistry and CNS-Targeted Library Design


1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione (CAS 875248-15-0) is a dual-substituted hydantoin (imidazolidine-2,4-dione) derivative featuring a 5-(thiophen-2-yl) group and an N1-benzyl substituent . This compound belongs to the privileged hydantoin scaffold class, which is widely recognized in medicinal chemistry for anticonvulsant, antitumor, and kinase inhibitory activities [1]. With a molecular formula of C14H12N2O2S and a molecular weight of 272.32 g/mol, it is commercially available from multiple suppliers including Enamine (catalog EN300-39412) and AKSci at a standard purity of 95% . The combination of a thiophene ring and an N1-benzyl group on the hydantoin core creates a distinct pharmacophore not represented by simpler mono-substituted analogs, positioning this compound as a versatile intermediate for structure-activity relationship (SAR) exploration and focused library synthesis [1].

Why Generic Substitution of 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione with Mono-Substituted Hydantoin Analogs Fails: Physicochemical and Pharmacophoric Rationale


Generic substitution of 1-benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione with either 5-(thiophen-2-yl)imidazolidine-2,4-dione (CAS 74126-04-8) or 1-benzylimidazolidine-2,4-dione (CAS 6777-05-5) is not scientifically justified due to fundamental differences in lipophilicity, hydrogen-bonding capacity, and three-dimensional pharmacophore geometry [1]. The N1-benzyl group reduces the hydrogen bond donor (HBD) count from 2 to 1 relative to the non-benzylated analog, thereby decreasing polarity and enhancing membrane permeability. Simultaneously, the 5-thiophenyl moiety introduces a sulfur-containing heteroaromatic ring that provides distinct electronic properties and potential for sulfur-mediated interactions not achievable with a phenyl ring. These dual modifications shift the calculated partition coefficient (LogP) from approximately 0.4 (for the non-benzylated analog) to approximately 2.4–2.5 for the target compound, representing a greater than 100-fold increase in lipophilicity that profoundly influences CNS penetration potential, protein binding, and metabolic stability . The quantitative evidence below demonstrates that these are not incremental variations but rather discrete changes with measurable consequences for experimental design and compound selection.

Quantitative Evidence Guide: Head-to-Head Physicochemical and Pharmacophoric Differentiation of 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione vs. 5-(Thiophen-2-yl)imidazolidine-2,4-dione

The target compound exhibits a calculated LogP of approximately 2.4–2.5, compared to an XLogP3 of 0.4 for the non-benzylated analog 5-(thiophen-2-yl)imidazolidine-2,4-dione (CAS 74126-04-8) [1]. This represents a greater than 100-fold difference in octanol-water partition coefficient, placing the target compound within the optimal lipophilicity range (LogP 2–4) for blood-brain barrier penetration, whereas the non-benzylated analog falls below the generally accepted CNS drug-like threshold [2].

Lipophilicity CNS drug design Membrane permeability

Hydrogen Bond Donor (HBD) Count Reduction: N1-Benzylation Eliminates One HBD vs. 5-(Thiophen-2-yl)imidazolidine-2,4-dione

The target compound possesses a single hydrogen bond donor (N3-H of the hydantoin ring), compared to two HBDs (N1-H and N3-H) for 5-(thiophen-2-yl)imidazolidine-2,4-dione [1]. This reduction aligns the target compound with Lipinski's Rule of Five (HBD ≤ 5) and Veber's rules (HBD ≤ 3) for oral bioavailability [2]. The elimination of the N1-H donor is achieved through benzyl substitution rather than simple alkylation, which simultaneously introduces aromatic π-stacking potential.

Hydrogen bonding Oral bioavailability Drug-likeness

Polar Surface Area (PSA) and Rotatable Bond Differentiation vs. 1-Benzylimidazolidine-2,4-dione

While 1-benzylimidazolidine-2,4-dione (CAS 6777-05-5) shares the N1-benzyl motif with the target compound, it lacks the 5-thiophenyl substituent. This results in a significantly lower polar surface area (PSA ≈ 49.4 Ų) compared to the target compound (estimated PSA ≈ 58 Ų) . The 5-thiophenyl group also introduces an additional rotatable bond (3 total for the target compound vs. 1 for the benzyl-only analog), providing greater conformational flexibility that may influence binding pocket accommodation .

Polar surface area Conformational flexibility Oral absorption

Class-Level SAR Inference: Thiophene vs. Phenyl at C5 Position and Implications for Kinase Inhibitor Design

A comprehensive review of hydantoin-based kinase inhibitors (1999–2023) compiled SAR data indicating that replacing a phenyl ring with heterocyclic rings such as thienyl at the C5 position can modulate kinase inhibitory activity [1]. Specifically, certain kinase inhibitor subclasses exhibit altered potency profiles when thienyl replaces phenyl. Furthermore, in anticonvulsant hydantoin SAR studies, N1-substitution with lipophilic groups has been associated with enhanced anticonvulsant activity compared to unsubstituted analogs [2]. These class-level trends support the rationale that the dual-substitution pattern of the target compound—combining a thienyl at C5 with a benzyl at N1—provides a pharmacophoric profile distinct from mono-substituted or phenyl-substituted analogs.

Kinase inhibition Thiophene SAR Hydantoin scaffold

Commercial Availability and Supply Chain Comparison: Multi-Vendor Sourcing vs. Single-Source Analogs

1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione is stocked by at least four independent commercial suppliers (Enamine, AKSci, Leyan, CymitQuimica) at a standard purity of 95% . In contrast, the non-benzylated analog 5-(thiophen-2-yl)imidazolidine-2,4-dione (CAS 74126-04-8) is listed as discontinued at CymitQuimica and has more limited active sourcing options . 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione (CAS 1339602-34-4), a potential alternative with a halogen handle for coupling chemistry, is primarily a specialty building block with fewer established suppliers. Multi-vendor availability reduces procurement risk and enables competitive pricing for larger-scale synthesis programs.

Chemical procurement Supply chain Building blocks

Recommended Research and Procurement Application Scenarios for 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione Based on Quantitative Evidence


CNS-Targeted Library Design Leveraging Optimized LogP and Single HBD Profile

The target compound's calculated LogP of ~2.5 and single hydrogen bond donor position it within favorable CNS drug-like space, as defined by the Pajouhesh and Lenz analysis of marketed CNS drugs [1]. Medicinal chemistry teams pursuing anticonvulsant, neuropathic pain, or neurodegenerative disease targets should prioritize this scaffold over the non-benzylated analog (LogP 0.4, HBD 2) for library synthesis aimed at achieving brain exposure. The 100-fold greater lipophilicity directly addresses the permeability requirements for passive BBB penetration.

Kinase Inhibitor Hit-to-Lead Programs Requiring Dual-Vector SAR Exploration

Based on the two-decade review of hydantoin-based kinase inhibitors, the C5-thienyl group and N1-benzyl substituent provide independent vectors for modulating kinase selectivity and potency [2]. This compound is strategically suited as a core scaffold for synthesizing focused kinase inhibitor libraries where both the thiophene ring (amenable to electrophilic substitution at the 5-position) and the benzyl group (subject to further derivatization) can be independently varied to probe ATP-binding pocket interactions.

Replacement of Discontinued or Single-Source Hydantoin Building Blocks in Established Synthetic Routes

For research groups previously employing 5-(thiophen-2-yl)imidazolidine-2,4-dione (CAS 74126-04-8), which is now discontinued at major suppliers, the target compound offers a structurally related but physicochemically differentiated alternative with robust multi-vendor availability . Its N1-benzyl group can be cleaved via hydrogenolysis if the parent 5-thienyl hydantoin core is required, providing synthetic flexibility not available with the now-scarce non-benzylated building block.

Computational Screening and Molecular Docking Studies Targeting Voltage-Gated Sodium Channels

The hydantoin scaffold is a validated pharmacophore for voltage-gated sodium channel (VGSC) binding, as demonstrated by molecular docking studies of imidazolidine-2,4-dione derivatives against the VGSC inner pore [3]. The target compound's thiophene sulfur atom offers additional potential for sulfur-π interactions within the channel pore, while its LogP of ~2.5 aligns with the lipophilicity range observed for known VGSC blockers. Virtual screening campaigns targeting Nav1.7 or related isoforms can utilize this compound as a docking template for generating binding hypotheses prior to synthesis.

Quote Request

Request a Quote for 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.